molecular formula C31H38O6 B6342760 15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid CAS No. 1864014-14-1

15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid

Cat. No.: B6342760
CAS No.: 1864014-14-1
M. Wt: 506.6 g/mol
InChI Key: VMRRLCQNDMIPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid is a compound that features a 4-methyltrityl group, which is a structural modification of the trityl group. The trityl group is commonly used as a protecting group in organic synthesis, particularly in peptide synthesis . The 4-methyltrityl group allows for more rapid cleavage from protected peptides, making it a valuable tool in synthetic chemistry .

Chemical Reactions Analysis

Types of Reactions

15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include deprotected peptides, oxidized derivatives, and substituted compounds with different functional groups .

Properties

IUPAC Name

3-[2-[2-[2-[3-(4-methylphenyl)-3,3-diphenylpropoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O6/c1-26-12-14-29(15-13-26)31(27-8-4-2-5-9-27,28-10-6-3-7-11-28)17-19-35-21-23-37-25-24-36-22-20-34-18-16-30(32)33/h2-15H,16-25H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRRLCQNDMIPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCOCCOCCOCCOCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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